![molecular formula C14H14N4O2S B2716668 ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate CAS No. 150536-10-0](/img/structure/B2716668.png)
ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a heterocyclic compound that combines the structural features of triazole and thiadiazine ringsThe compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug design and development .
Mécanisme D'action
Target of Action
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate is a compound that has been studied for its potential antifungal activities . The primary target of this compound is the fungal cell membrane . By disrupting the integrity of the membrane, it inhibits the growth of the fungus .
Mode of Action
The mode of action of this compound involves interaction with the fungal cell membrane . The compound disrupts the membrane integrity, which in turn affects the mycelial growth of the fungus . The disruption of the membrane integrity increases with the concentration of the compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the structure and function of the fungal cell membrane . By disrupting the membrane integrity, the compound interferes with essential cellular processes, leading to inhibited growth of the fungus .
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the inhibition of fungal growth . This is achieved through the disruption of the fungal cell membrane, which interferes with essential cellular processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . These methods provide efficient routes to obtain the desired triazolothiadiazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Applications De Recherche Scientifique
Anticancer Activity
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate has demonstrated significant anticancer properties. Studies indicate:
- Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer), with an IC50 value of approximately 3.3 μM against MDA-MB-231 cells.
- Mechanism of Action : It primarily targets Poly(ADP-ribose) polymerase (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . Inhibition of these targets disrupts DNA repair mechanisms and modulates cell growth processes.
Antimicrobial Activity
Preliminary studies have shown that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties against various bacterial strains. The compound's structural features may enhance its interaction with microbial targets.
Enzyme Inhibition
The compound has been identified as an enzyme inhibitor for several pathways:
- Carbonic Anhydrase Inhibitors
- Cholinesterase Inhibitors
These activities indicate potential applications in treating conditions related to enzyme dysregulation.
Study 1: Antitumor Efficacy
A study published in the Egyptian Journal of Chemistry evaluated the anticancer activities of various thiadiazole derivatives. This compound was found to significantly inhibit the growth of human acute promyelocytic leukemia HL-60 cells.
Study 2: Structure–Activity Relationship (SAR)
A comprehensive review outlined the SAR aspects that enhance the biological activity of triazolo-thiadiazine derivatives. Modifications at specific positions on the thiadiazine ring were shown to improve anticancer potency while minimizing toxicity to normal cells.
Study 3: Molecular Docking Studies
In silico studies predicted the binding affinity of this compound with target proteins such as PARP-1 and EGFR. These studies support the hypothesis that structural modifications can lead to improved biological activity through enhanced binding interactions.
Summary Table of Biological Activities
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct pharmacological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Differ in the fusion pattern of the triazole and thiadiazine rings, affecting their interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, making it a promising candidate for further research and development .
Activité Biologique
Ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate (CAS No. 150536-10-0) is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
- Molecular Formula : C14H14N4O2S
- Molecular Weight : 302.35 g/mol
- Boiling Point : Predicted at 504.4 ± 52.0 °C
- Density : Approximately 1.40 ± 0.1 g/cm³
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of triazolo[3,4-b][1,3,4]thiadiazine derivatives. This compound has shown promising results against various cancer cell lines:
Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | <64.5 | Inhibition of tubulin polymerization |
A549 | Not specified | Disruption of microtubule network |
In a study conducted by researchers at MDPI, the compound demonstrated selective toxicity towards cancer cells while sparing normal human embryonic kidney cells (HEK-293) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains revealed significant efficacy:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Effective |
Candida albicans | Comparable to ketoconazole |
The synthesized derivatives exhibited potent activity against Candida species and were found to outperform conventional antifungal agents in some cases .
Other Pharmacological Activities
This compound has been associated with several other biological activities:
- Anti-inflammatory : Exhibits potential in reducing inflammation markers.
- Analgesic : Demonstrated pain-relief properties in animal models.
- Antiviral : Some derivatives have shown efficacy against viral infections.
Case Studies
A recent study focused on the synthesis and biological evaluation of various triazolo[3,4-b][1,3,4]thiadiazine derivatives highlighted the structure–activity relationship (SAR) that underpins their pharmacological effects. The study found that modifications in the phenyl group significantly influenced both anticancer and antimicrobial activities .
Another investigation into α-glucosidase inhibitors revealed that certain derivatives of this compound could effectively lower blood glucose levels in diabetic models .
Propriétés
IUPAC Name |
ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-20-12(19)8-11-9-21-14-16-15-13(18(14)17-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUOJLBNZSNDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.